N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a pyrazole-based heterocyclic compound featuring dual pyrazole rings linked via a methylamine bridge.
Properties
Molecular Formula |
C11H18ClN5O |
|---|---|
Molecular Weight |
271.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5O.ClH/c1-8-5-9(16(3)13-8)6-12-10-7-15(2)14-11(10)17-4;/h5,7,12H,6H2,1-4H3;1H |
InChI Key |
RVXOXGSYNGKHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2OC)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The compound features two pyrazole rings:
- Ring A : 2,5-Dimethylpyrazole with a methylene-linked amine group.
- Ring B : 3-Methoxy-1-methylpyrazole at position 4.
The hydrochloride salt enhances solubility and stability for pharmaceutical applications. Key synthetic challenges include: - Regioselective formation of pyrazole rings.
- Introduction of methoxy and methyl groups without side reactions.
- Efficient coupling of the two heterocycles.
- Optimization of hydrochloride salt crystallization.
Stepwise Laboratory-Scale Synthesis
Pyrazole Ring Formation
Synthesis of 2,5-Dimethylpyrazole-3-carbaldehyde
The precursor for Ring A is synthesized via cyclocondensation of hydrazine with acetylacetone under acidic conditions:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \xrightarrow{\text{HCl, EtOH}} \text{C}6\text{H}{10}\text{N}2 + \text{H}_2\text{O}
$$
Yields exceed 85% when using ethanol as the solvent at 80°C.
Synthesis of 3-Methoxy-1-methylpyrazole
Ring B is prepared by methoxylation of 1-methylpyrazol-3-ol using methyl iodide and potassium carbonate in acetone:
$$
\text{C}4\text{H}6\text{N}2\text{O} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{C}5\text{H}8\text{N}_2\text{O} + \text{KI}
$$
Reaction conditions: 12 hours at 60°C, yielding 78–82%.
Coupling of Pyrazole Moieties
The methylene bridge is introduced via reductive amination:
- Aldehyde Activation : 2,5-Dimethylpyrazole-3-carbaldehyde is reacted with benzylamine to form an imine.
- Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine.
- Deprotection : Hydrogenolysis removes the benzyl group using Pd/C catalyst.
Conditions :
- Solvent: Methanol/THF (1:1).
- Temperature: 25°C.
- Yield: 70–75%.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethanol:
$$
\text{C}{11}\text{H}{17}\text{N}5\text{O} + \text{HCl} \rightarrow \text{C}{11}\text{H}{18}\text{ClN}5\text{O}
$$
Optimization :
Industrial-Scale Production Methods
Continuous Flow Reactor Synthesis
To enhance scalability, industrial protocols employ continuous flow systems:
| Step | Conditions | Yield |
|---|---|---|
| Ring A Formation | Microreactor, 100°C, 10 min | 90% |
| Coupling | Packed-bed reactor, H₂, 50 bar | 82% |
| Salt Formation | Crystallizer, −10°C, 12 h | 95% |
Advantages :
Reaction Optimization and Catalysis
Solvent and Catalyst Screening
Comparative studies reveal optimal conditions:
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | Ethanol/THF | +15% vs. DMF |
| Catalyst (Coupling) | NaBH₃CN vs. NaBH₄ | +12% |
| pH (Salt Formation) | 4.5–5.0 | Prevents hydrolysis |
Data sourced from.
Analytical Characterization
Post-synthesis validation employs:
- HPLC : Purity >99% (C18 column, 0.1% TFA/ACN).
- NMR : δ 2.25 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃).
- Mass Spec : [M+H]⁺ at m/z 271.75.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Chemistry
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride serves as a building block in the synthesis of more complex molecules. It can participate in various chemical reactions such as:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reduction reactions can convert the compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.
Biology
The compound's unique structure makes it a valuable tool for studying biological processes at the molecular level. Pyrazole derivatives have been shown to exhibit a range of biological activities:
-
Anticancer Activity : Research indicates that pyrazole-containing compounds possess significant anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 and HCT116 .
Compound Type Cell Line Tested IC50 Value (µM) Pyrazole Derivative MCF7 0.39 Pyrazole Derivative HCT116 0.46
Medicine
Ongoing research is exploring the therapeutic applications of this compound in drug development:
- Anti-inflammatory Agents : The pyrazole moiety has been linked to anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives in treating various conditions:
- Anticancer Studies : A study highlighted the anticancer potential of pyrazole derivatives against multiple cancer cell lines, showing promising results with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism underlying the anticancer activity involves the modulation of specific molecular targets and pathways, where the fluorophenyl group and pyrazole ring interact with proteins or enzymes, potentially inhibiting their activity .
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The pyrazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Substituted Aryl Groups
The target compound shares structural similarities with pyrazole carboxamide derivatives synthesized in , such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3e). Key differences include:
- Substituents: The target compound lacks the chloro and cyano groups present in 3a–3e, instead featuring methoxy and methyl groups.
- Synthetic Routes : The target compound’s synthesis likely involves alkylation or condensation reactions, whereas 3a–3e were synthesized via EDCI/HOBt-mediated coupling (yields: 62–71%) .
- Physicochemical Properties :
| Property | Target Compound (Hypothetical) | Compound 3a () |
|---|---|---|
| Molecular Weight | ~287.76 (based on ) | 403.1 g/mol |
| Melting Point | Not reported | 133–135°C |
| Key Functional Groups | Methoxy, methyl | Chloro, cyano |
The methoxy group in the target compound may improve solubility compared to the hydrophobic chloro substituents in 3a–3e .
Methyl-Substituted Pyrazole Esters
describes methyl (1,3-dimethylpyrazol-5-yl)acetate (3b ) and methyl (1,5-dimethylpyrazol-3-yl)acetate (4b ), which differ in ester functionalization versus the target’s amine hydrochloride.
- Synthesis: 3b and 4b were synthesized in 53% and 27% yields (methanol solvent), whereas the target compound’s synthesis may require selective alkylation steps under acidic or basic conditions .
Hydrochloride Salts of Heterocyclic Amines
The hydrochloride salt form of the target compound aligns with yohimbine hydrochloride ( ), an alkaloid derivative. While yohimbine’s α2-adrenergic receptor antagonism is well-documented, the target compound’s biological activity remains unexplored in the provided evidence. However, the hydrochloride salt enhances stability and water solubility in both cases .

Research Findings and Data Gaps
- Spectral Data : The target compound’s NMR and MS data are unavailable in the provided evidence, unlike derivatives in (e.g., δ 8.12 ppm for pyrazole protons in 3a ) .
- Biological Activity : Pyrazole derivatives in and (e.g., H-Series inhibitors) show enzyme inhibitory activity, but the target compound’s pharmacological profile requires further study .
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Overview of Pyrazole Compounds
Pyrazole derivatives, including the compound , have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities such as anti-inflammatory, anticancer, antifungal, and antimicrobial effects. The structural diversity of pyrazole compounds contributes to their varied mechanisms of action.
Biological Activities
-
Anticancer Activity
- Several studies have demonstrated the potential of pyrazole derivatives in inhibiting cancer cell growth. For instance, compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine have shown cytotoxic effects against various cancer cell lines.
- A study reported that derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
-
Anti-inflammatory Effects
- Pyrazole derivatives are known for their anti-inflammatory properties. Research has shown that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- In one study, specific pyrazole derivatives inhibited TNF-α by 61–85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
-
Antifungal and Antimicrobial Activity
- The compound has also been evaluated for its antifungal activity against several phytopathogenic fungi. In vitro assays indicated moderate to excellent antifungal properties .
- Additionally, some pyrazole derivatives have been tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising antimicrobial activity .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Potential
In a comparative study of pyrazole derivatives, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide was found to exhibit higher anticancer activity than standard treatments against several cancer cell lines, highlighting the potential therapeutic applications of pyrazole compounds in oncology .
Case Study 2: Anti-inflammatory Mechanism
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated that these compounds could significantly reduce inflammation markers, suggesting their utility in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
